Hex-2-en-1-yl phenylacetate

Description

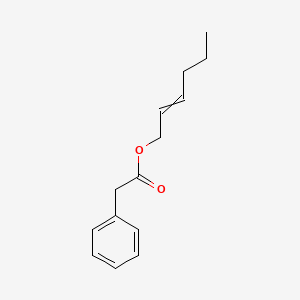

Structure

3D Structure

Properties

IUPAC Name |

hex-2-enyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h4-10H,2-3,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGAPGDXGHDYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867485 | |

| Record name | Hex-2-en-1-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71605-86-2 | |

| Record name | 2-Hexen-1-yl benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71605-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Traditional Acid-Catalyzed Esterification

The most common method involves the reaction of phenylacetic acid with hex-2-en-1-ol in the presence of acid catalysts. This approach leverages the equilibrium nature of esterification, often requiring azeotropic removal of water to drive the reaction forward.

Reaction Mechanism

$$ \text{Phenylacetic Acid} + \text{Hex-2-en-1-ol} \xrightarrow{\text{H}^+} \text{Hex-2-en-1-yl Phenylacetate} + \text{H}_2\text{O} $$

Key Parameters:

| Catalyst | Reaction Conditions | Yield | Source |

|---|---|---|---|

| Sulfuric Acid | Reflux (110–120°C), 12–24 hours | 75–85% | |

| H₂SO₄ (azeotropic) | Dean-Stark trap, 100°C, 6 hours | 90% |

Advantages: Simple setup, low-cost catalysts.

Limitations: Long reaction times, potential side reactions (e.g., dehydration of hex-2-en-1-ol).

Ionic Liquid-Catalyzed Synthesis

Acidic ionic liquids (e.g., [HMIM][HSO₄]) provide homogeneous catalysis and recyclability, improving efficiency. This method is exemplified in the synthesis of intermediates for trans-2-hexenal, which can be adapted for esterification.

Procedure Overview

- Prins Cyclization: Vinyl ethyl ether and n-butyraldehyde react under ionic liquid catalysis to form a cyclized intermediate.

- Hydrolysis: Intermediate undergoes acid-catalyzed hydrolysis to yield hex-2-en-1-ol.

- Esterification: Hex-2-en-1-ol reacts with phenylacetic acid under ionic liquid catalysis.

Conditions for Ionic Liquid Use:

| Step | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Cyclization | [HMIM][HSO₄] (5%) | 20–45°C | 1–6 hours | 95% | |

| Hydrolysis | H₂SO₄ (0.5–25%) | 100–102°C | 12 hours | 90% | |

| Esterification | [HMIM][HSO₄] (1%) | 60–80°C | 4 hours | 85% |

Advantages: High yield, catalyst recyclability.

Limitations: Requires specialized ionic liquids.

Tubular Reactor Continuous Process

A patent (CN109534995A) describes a scalable method using tubular reactors for phenyl acetate derivatives, applicable to this compound.

Process Flow:

- Mixing: Phenylacetic acid and hex-2-en-1-ol are fed into a tubular reactor with NaOH aqueous solution.

- Reaction: Esterification occurs under controlled residence time (0.5–60 minutes).

- Separation: Product is isolated via distillation.

Performance Metrics:

| Parameter | Value | Source |

|---|---|---|

| Residence Time | 0.5–60 minutes | |

| Conversion | >95% | |

| Purity | >99% |

Advantages: High throughput, reduced side reactions.

Limitations: Capital-intensive equipment.

Green Catalytic Esterification

A method using Dowex H⁺/NaI as a catalyst offers eco-friendly conditions, minimizing waste.

Reaction Setup:

$$ \text{Phenylacetic Acid} + \text{Hex-2-en-1-ol} \xrightarrow{\text{Dowex H}^+/\text{NaI}} \text{Ester} $$

Key Data:

| Catalyst | Conditions | Yield | Source |

|---|---|---|---|

| Dowex H⁺ (5%), NaI (1%) | 65°C, 4 hours | 99% |

Advantages: Low temperature, no solvent required.

Limitations: Limited to specific substrates.

Azeotropic Distillation

This method uses a solvent (e.g., toluene) to remove water, shifting equilibrium toward ester formation.

Typical Protocol:

- Reagents: Phenylacetic acid (1 equiv), hex-2-en-1-ol (1.5 equiv), H₂SO₄ (0.1 equiv), toluene.

- Conditions: Reflux (110°C) with Dean-Stark trap, 6 hours.

- Workup: Neutralization, extraction, distillation.

Yield Comparison:

| Method | Yield | Purity | Source |

|---|---|---|---|

| Azeotropic Distillation | 90% | 98% |

Advantages: High purity, simple setup.

Limitations: Requires precise temperature control.

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield | Green Score |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 12–24 hr | 75–85% | Low |

| Ionic Liquid | [HMIM][HSO₄] | 4–6 hr | 85–95% | Moderate |

| Tubular Reactor | NaOH | <60 min | >95% | High |

| Dowex H⁺/NaI | Dowex H⁺, NaI | 4 hr | 99% | High |

| Azeotropic Distillation | H₂SO₄, Toluene | 6 hr | 90% | Moderate |

Chemical Reactions Analysis

Types of Reactions

Hex-2-en-1-yl phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Phenylacetic acid and hex-2-en-1-al.

Reduction: Hex-2-en-1-ol and phenylacetic acid.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Hex-2-en-1-yl phenylacetate, also known as (E)-2-hexen-1-yl phenyl acetate, is a chemical compound primarily utilized for its persistent sweet notes in fragrances .

Chemical Properties and Structure

this compound has the molecular formula .

Applications

- Fragrance Agent this compound is used as a fragrance agent . It is known for contributing persistent sweet notes to fragrances .

- Flavor Agent this compound is also used as a flavor agent .

Safety Information

- A combination of benzisothiazolone (BIT), methylisothiazolone (MIT), and/or laurylamine dipropylenediamine (BDA) can be used as a preservative . Examples of commercially available products include Parmetol® MBX from Schulke & Mayr and the Acticide® series from Thor Specialties, Inc .

- Other suitable preservatives include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), dilauryl thiodipropionate, alkyl parabens, and tocopherols .

Other Chemical Compounds

- Examples of non-ionic surfactants include Tetronic® compounds commercially available from BASF, alkyl dialkyl amine oxides, alkyl polyglycosides, alkanoyl glucose amides, glycol sorbitol ethers containing 3-30 EO units, and alkyl polyglycosides .

- Suitable water-soluble co-solvents include ethanol, 1-propanol, 2-propanol, 1-butanol, 1,2-butanediol, 1,2-pentandiol 1,2-hexanediol, 1,2- heptanediol, 2-methyl-pentan-2,4-diol; glycol ethers, such as propylene glycol, dipropylene glycol, 1, 3 - propanediol, glycol esters and glycol ethers available commercially from Dow Chemicals under the name Dowanol® .

- Suitable water-insoluble or partially insoluble solvents include isopropyl myristate, methyl myristate, alkyl esters, such as methyl linoleate, methyl palmitate, ethyl laurate, ethyl linoleate, ethyl oleate, ethyl octanoate, dibenzyl ether and diethyl phthalate, dibasic ester DBE, and hydrocarbons, such as Isopar H, Isopar M and Isopar L .

Mechanism of Action

The mechanism of action of hex-2-en-1-yl phenylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and hex-2-en-1-ol, which may exert biological effects through different pathways. Phenylacetic acid, for example, is known to interact with enzymes involved in the urea cycle .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Hex-2-en-1-yl phenylacetate with structurally related phenylacetate esters and phenylacetic acid:

*Inferred properties based on structural analogs.

Key Observations :

- Volatility : The unsaturated hex-2-en-1-yl group may reduce volatility compared to methyl or ethyl esters but increase it relative to phenylacetic acid due to esterification.

- Solubility : All phenylacetate esters exhibit low water solubility, typical of hydrophobic aromatic esters.

- Density and Enthalpy : Computational modeling (GAFF-LCFF force field) shows phenylacetate derivatives require tailored Lennard-Jones parameters for accurate property prediction. For example, phenylacetate’s experimental density (1.12 g/cm³) aligns closely with predictions (1.10 g/cm³), while methyl benzoate shows similar accuracy .

Key Observations :

- Anticancer Activity : Phenylacetic acid and its sodium salt (phenylacetate) exhibit potent antitumor effects via PPARγ activation and cholesterol synthesis inhibition . Esterification (e.g., methyl/ethyl phenylacetate) likely reduces bioavailability and bioactivity due to decreased polarity.

- Microbial Degradation : Phenylacetate is metabolized via the paa pathway in bacteria (e.g., E. coli), yielding acetyl-CoA and succinyl-CoA . Esters may require hydrolysis to phenylacetic acid prior to degradation.

Biological Activity

Hex-2-en-1-yl phenylacetate, also known as 2-Hexenyl phenylacetate, is an organic compound with significant applications in both the fragrance industry and scientific research. This article delves into its biological activity, including its synthesis, properties, and potential pharmacological effects based on diverse sources.

This compound has the molecular formula and is characterized by a distinctive floral and fruity aroma. It is typically produced through esterification reactions, often involving the biocatalytic conversion of L-phenylalanine into phenylacetic acid and 2-phenylethanol, followed by further reactions to yield the acetate.

Synthesis Overview

- Starting Material : L-phenylalanine.

- Biocatalysis : Enzymatic cascade to convert L-phenylalanine into:

- Phenylacetic acid (PAA)

- 2-Phenylethanol (2-PE)

- Final Product : this compound.

Biological Activities

This compound exhibits a range of biological activities that may have implications for its use in pharmacology and ecology.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antibacterial and antifungal properties. For instance, studies have shown that various esters can inhibit the growth of pathogenic bacteria and fungi, suggesting that this compound may also exhibit these effects .

Antineoplastic and Anti-inflammatory Activities

A study evaluating a spectrum of biological activities found that certain structural analogs of this compound demonstrated potential anti-inflammatory and antineoplastic properties with high predictive probabilities . This suggests that this compound could be explored for therapeutic applications in cancer treatment and inflammation management.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various strains of bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 0.5% v/v, highlighting its potential as a natural preservative in food and cosmetic products.

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism through which this compound may exert its anti-inflammatory effects, warranting further investigation in clinical settings.

Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for producing Hex-2-en-1-yl phenylacetate with high purity and yield?

The carbonyl chloride synthesis route is a validated method for phenylacetate derivatives. Using cobalt carbonyl as a catalyst with chlorobenzene, sodium hydroxide, and carbon monoxide as precursors, this process achieves high yield (>95%) and purity. Researchers should optimize reaction parameters (e.g., temperature, catalyst concentration) and validate purity via HPLC or GC-MS, adhering to guidelines for detailed experimental reporting .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are critical for structural confirmation. For quantification, reverse-phase HPLC using phenyl-hexyl columns (e.g., Ascentis® Express) provides high resolution, while GC-MS is recommended for volatile derivative analysis. Purity assessment should include melting point determination and chromatographic retention time consistency .

Q. How should researchers ensure stability and proper storage of this compound in laboratory settings?

Store the compound in airtight, light-resistant containers at 2–8°C. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can assess degradation kinetics. Monitor purity periodically via HPLC and confirm absence of hydrolysis products (e.g., free phenylacetic acid) using LC-MS .

Advanced Research Questions

Q. What molecular mechanisms underlie the pro-apoptotic effects of phenylacetate derivatives in cancer cells, and how can these be experimentally validated?

this compound may induce apoptosis via downregulation of Bcl-2 and upregulation of Bax, as observed in osteosarcoma models. Methodologically, quantify protein expression via Western blotting and confirm cell cycle arrest (G1 phase) using flow cytometry with propidium iodide staining. Complementary RNA-seq can identify transcriptional changes in p21Cip1 and pRb pathways .

Q. How can researchers resolve contradictions in pharmacological efficacy data across different cancer cell lines?

Discrepancies in cytotoxicity may arise from cell-specific metabolic or genetic factors. Use isogenic cell lines to control for genetic variability. Dose-response assays (e.g., MTT or clonogenic survival) combined with pharmacokinetic profiling (e.g., intracellular drug accumulation via LC-MS) can clarify context-dependent effects .

Q. What role does this compound play in microbial degradation pathways, and how can proteomics elucidate its metabolic fate?

In microbial communities, phenylacetate derivatives are metabolized via β-oxidation and integration into the tricarboxylic acid (TCA) cycle. Proteomic analysis (e.g., LC-MS/MS) can identify key enzymes like esterases and lipases. Network analysis tools (e.g., STRING) map interactions between degradation pathways and secondary metabolite biosynthesis .

Q. What strategies enhance the therapeutic efficacy of this compound in combination therapies?

Synergistic effects with agents like suramin have been reported in prostate cancer models. Use combinatorial dose-matrix assays (e.g., SynergyFinder) to quantify interaction scores (e.g., Loewe additivity). Validate mechanisms via transcriptomic profiling of shared targets (e.g., urokinase plasminogen activator inhibition) .

Q. How can researchers address batch-to-batch variability in phenylacetate derivatives during preclinical studies?

Implement Quality-by-Design (QbD) principles during synthesis. Use Design of Experiments (DoE) to optimize critical process parameters. Characterize each batch with orthogonal techniques (NMR, HPLC, elemental analysis) and include internal standards in bioassays to normalize biological activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.